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molecular formula C5H6N2O2 B1282206 1-(2-Amino-1,3-oxazol-5-YL)ethanone CAS No. 87005-17-2

1-(2-Amino-1,3-oxazol-5-YL)ethanone

Cat. No. B1282206
M. Wt: 126.11 g/mol
InChI Key: BXULNSJILNIAEU-UHFFFAOYSA-N
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Patent
US04673677

Procedure details

A mixture of 132.3 g (0.80 mole) of 2-bromo-1-hydroxy-3-oxo-1-butene, 120.1 g (2.0 mole) of urea, and 1.85 l of acetone was heated at reflux with overhead stirring for one hour. The mixture was concentrated and the oil residue was taken up into 600 ml of water, then made basic with concentrated ammonium hydroxide. After sitting at room temperature for 0.5 hour, a precipitate formed. This was collected, and dried in vacuo to give 61.1 g of crude product. The filtrate was again concentrated and the oil residue taken up in 50 ml of water and again made basic with concentrated ammonium hydroxide. After sitting overnight a second crop of crude product, amounting to 17.6 g was isolated. Both crops were combined and recrystallized from methanol to give 50.3 g (50%) of 5-acetyl-2-amino-oxazole, m.p. 214°-215° C.
Quantity
132.3 g
Type
reactant
Reaction Step One
Name
Quantity
120.1 g
Type
reactant
Reaction Step One
Quantity
1.85 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([C:5](=[O:7])[CH3:6])=[CH:3]O.[NH2:8][C:9]([NH2:11])=[O:10]>CC(C)=O>[C:5]([C:2]1[O:10][C:9]([NH2:11])=[N:8][CH:3]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
132.3 g
Type
reactant
Smiles
BrC(=CO)C(C)=O
Name
Quantity
120.1 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
1.85 L
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with overhead
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WAIT
Type
WAIT
Details
After sitting at room temperature for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
a precipitate formed
CUSTOM
Type
CUSTOM
Details
This was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 61.1 g of crude product
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was again concentrated
WAIT
Type
WAIT
Details
After sitting overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a second crop of crude product, amounting to 17.6 g was isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=CN=C(O1)N
Measurements
Type Value Analysis
AMOUNT: MASS 50.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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